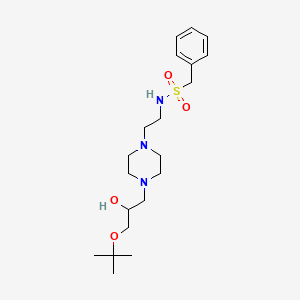
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Malarial Activity
- Research Findings: Certain derivatives of this compound, specifically (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine, have been identified as potential anti-malarial agents. Studies highlight the importance of the hydroxyl group, benzyl group, and methylene substituents for generating anti-malarial activity (Cunico et al., 2009).
Chemical Synthesis and Modification
- Research Findings: Sulfomethylation of piperazine and related polyazamacrocycles with formaldehyde bisulfite in various pH mediums has been investigated. This method leads to the introduction of methanesulfonate groups into these structures, which is crucial for their chemical properties and potential applications (van Westrenen & Sherry, 1992).
Crystal Structure and Molecular Conformation
- Research Findings: Studies have focused on the crystal structure of related compounds to understand their molecular conformation. This is essential for the development of new drugs and materials. For instance, analysis of the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provided insights into its molecular interactions and potential applications in material science or drug design (Sanjeevarayappa et al., 2015).
Antioxidant Properties
- Research Findings: Investigations into the antioxidant properties of compounds containing the piperazin-1-yl moiety have been conducted. For example, the in vitro antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment were studied, providing insights into their potential therapeutic applications (Malík et al., 2017).
Synthesis of N-Heterocycles
- Research Findings: The synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts has been explored. This research contributes to the development of new synthetic methods for creating complex molecules (Matlock et al., 2015).
Antipsychotic Agents
- Research Findings: Piperazin-1-yl-phenyl-arylsulfonamides have been synthesized and identified to exhibit high affinities for serotonin receptors, making them potential candidates for antipsychotic agents (Park et al., 2010).
Zukünftige Richtungen
Piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their diverse biological activities . They are useful building blocks in the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology .
Eigenschaften
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O4S/c1-20(2,3)27-16-19(24)15-23-13-11-22(12-14-23)10-9-21-28(25,26)17-18-7-5-4-6-8-18/h4-8,19,21,24H,9-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXUEYKYXCHDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

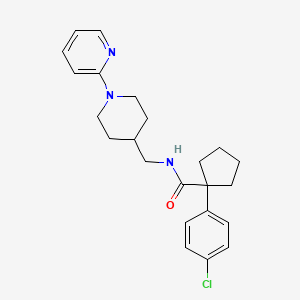
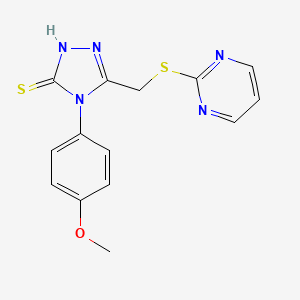
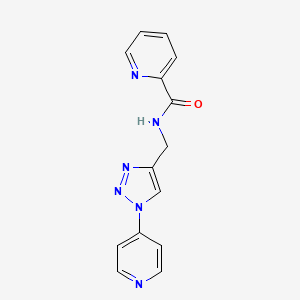
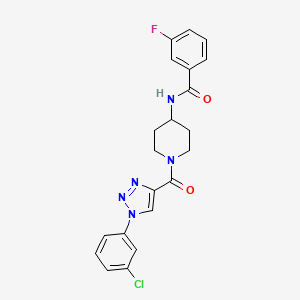
![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)
![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)
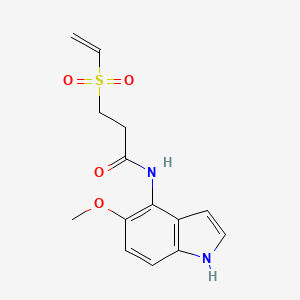


![N-(3,4-dimethoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)
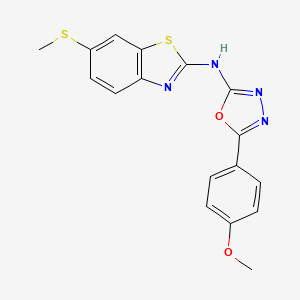
![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide](/img/structure/B2427069.png)
